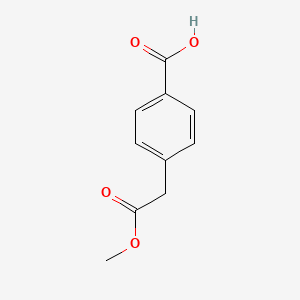

4-(2-Methoxy-2-oxoethyl)benzoic acid

CAS No.: 87524-66-1

Cat. No.: VC5032322

Molecular Formula: C10H10O4

Molecular Weight: 194.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87524-66-1 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.186 |

| IUPAC Name | 4-(2-methoxy-2-oxoethyl)benzoic acid |

| Standard InChI | InChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13) |

| Standard InChI Key | LUFHLJPQDOKZKU-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(2-Methoxy-2-oxoethyl)benzoic acid, systematically named benzeneacetic acid, 4-carboxy-, α-methyl ester, belongs to the class of benzoic acid derivatives. Its IUPAC name reflects the substitution pattern: a methoxycarbonylmethyl group (-CHCOOCH) at the para position of the benzoic acid backbone . Alternative synonyms include 4-((methoxycarbonyl)methyl)benzoic acid and 4-(2-methoxy-2-oxo-ethyl)benzoic acid, underscoring its recognition across chemical literature .

Table 1: Key Physicochemical Properties

The absence of reported melting and boiling points in available literature suggests that the compound may decompose before reaching these states or that data remains proprietary .

Structural and Spectroscopic Analysis

The compound’s structure comprises a benzoic acid group (-CHCOOH) and a methoxycarbonylmethyl side chain (-CHCOOCH). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 7.8–8.2 ppm), the methylene group adjacent to the carbonyl (δ 3.5–4.0 ppm), and the methoxy group (δ 3.3–3.7 ppm) . Infrared (IR) spectroscopy would show characteristic peaks for the carboxylic acid O-H stretch (~2500–3300 cm), ester C=O (~1720 cm), and aromatic C=C (~1600 cm) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-(2-methoxy-2-oxoethyl)benzoic acid typically proceeds via esterification or hydrolysis of precursor compounds. One industrial method involves the reaction of 4-(bromomethyl)benzoic acid with methyl glycolate under basic conditions, followed by acid-catalyzed esterification .

Alternative routes employ palladium-catalyzed coupling reactions to attach the methoxycarbonylmethyl group to the aromatic ring .

Industrial-Scale Production

NINGBO INNO PHARMCHEM CO., LTD., a leading manufacturer, utilizes continuous flow technology to optimize yield and purity . This method enhances reaction control, reduces byproducts, and improves scalability compared to batch processes. Key parameters include:

Table 2: Optimal Reaction Conditions for Industrial Synthesis

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Pressure | 1–2 atm |

| Catalyst | Sulfuric acid or NaOCH |

| Reaction Time | 4–6 hours |

The final product is purified via recrystallization from methanol/water mixtures, achieving >98% purity .

Pharmaceutical and Industrial Applications

Role in Prodrug Development

4-(2-Methoxy-2-oxoethyl)benzoic acid serves as a critical intermediate in prodrug synthesis. For example, it is conjugated to bisphosphonate moieties to create bone-targeting prodrugs such as Mes-1007, which releases the EP4 receptor agonist 2a in vivo to treat osteoporosis . The carboxylic acid group facilitates covalent linkage to targeting moieties, while the ester group enables controlled drug release via enzymatic hydrolysis .

Table 3: Key Prodrug Derivatives and Their Targets

| Prodrug | Target Disease | Mechanism of Action |

|---|---|---|

| Mes-1007 | Osteoporosis | EP4 agonist release in bone tissue |

| Pralatrexate analogs | T-cell lymphoma | Dihydrofolate reductase inhibition |

Applications in Fine Chemicals

The compound’s ester functionality makes it valuable in synthesizing fragrances, plasticizers, and polymer precursors. For instance, its methyl ester derivative (CAS: 52787-14-1) is a precursor to UV-stabilizing agents in plastics .

Recent Advances and Future Directions

Sustainable Synthesis Methods

Recent studies focus on enzymatic catalysis to replace traditional acid/base-mediated reactions, reducing waste and energy consumption . For example, lipase-catalyzed esterification achieves 90% yield under mild conditions (pH 7, 30°C) .

Bone-Targeted Drug Delivery Systems

Ongoing research explores dual-labeled conjugates (e.g., 4 in ) to track drug release kinetics in bones. These systems demonstrate a half-life of 7 days for agonist release, enabling long-term therapeutic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume